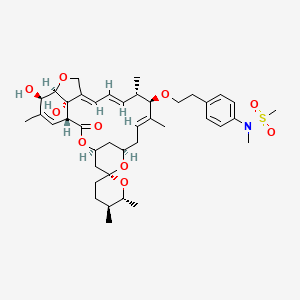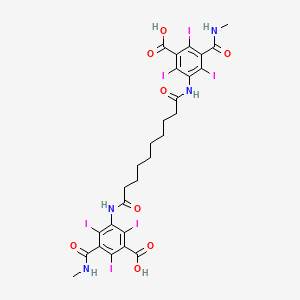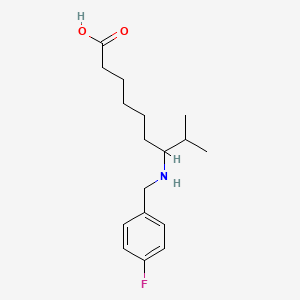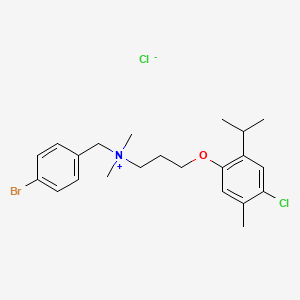
Cetocycline hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Cetocycline hydrochloride is a member of the tetracycline class of antibiotics, known for its broad-spectrum antibacterial activity. It is a semi-synthetic derivative of tetracycline, designed to overcome resistance mechanisms and improve pharmacokinetic properties. This compound is used to treat various bacterial infections by inhibiting protein synthesis in bacteria.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of cetocycline hydrochloride typically involves the modification of the tetracycline core structure. The process begins with the fermentation of Streptomyces bacteria to produce tetracycline. This is followed by chemical modifications to introduce specific functional groups that enhance its antibacterial activity and stability. Common reagents used in the synthesis include acetic anhydride, hydrochloric acid, and various organic solvents. The reaction conditions often involve controlled temperatures and pH levels to ensure the desired chemical transformations.
Industrial Production Methods
Industrial production of this compound involves large-scale fermentation processes to produce the tetracycline precursor. This is followed by chemical synthesis steps to modify the tetracycline structure. The production process is optimized for high yield and purity, with stringent quality control measures to ensure the final product meets pharmaceutical standards.
Análisis De Reacciones Químicas
Types of Reactions
Cetocycline hydrochloride undergoes several types of chemical reactions, including:
Oxidation: This reaction can lead to the formation of various oxidation products, which may affect the compound’s stability and efficacy.
Reduction: Reduction reactions can modify the functional groups on the tetracycline core, potentially altering its antibacterial properties.
Substitution: Substitution reactions involve replacing specific functional groups with others to enhance the compound’s activity or stability.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various organic solvents. The reaction conditions, such as temperature, pH, and reaction time, are carefully controlled to achieve the desired chemical transformations.
Major Products Formed
The major products formed from these reactions include modified tetracycline derivatives with enhanced antibacterial activity and stability. These derivatives are further purified and tested for their efficacy against various bacterial strains.
Aplicaciones Científicas De Investigación
Cetocycline hydrochloride has a wide range of scientific research applications, including:
Chemistry: Used as a model compound to study the chemical behavior of tetracyclines and their derivatives.
Biology: Employed in research on bacterial protein synthesis and resistance mechanisms.
Medicine: Investigated for its potential to treat various bacterial infections, including those caused by antibiotic-resistant strains.
Industry: Utilized in the development of new antibiotics and antibacterial agents.
Mecanismo De Acción
Cetocycline hydrochloride exerts its antibacterial effects by inhibiting protein synthesis in bacteria. It binds to the 30S ribosomal subunit, preventing the attachment of aminoacyl-tRNA to the ribosome. This inhibits the addition of new amino acids to the growing peptide chain, effectively stopping bacterial protein synthesis. The molecular targets include the bacterial ribosome and associated protein synthesis machinery.
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds in the tetracycline class include:
- Tetracycline
- Doxycycline
- Minocycline
- Tigecycline
Uniqueness
Cetocycline hydrochloride is unique due to its enhanced stability and activity against resistant bacterial strains. Unlike some older tetracyclines, it is less susceptible to degradation and has improved pharmacokinetic properties, making it a valuable option for treating infections caused by resistant bacteria.
Propiedades
Número CAS |
53274-41-2 |
|---|---|
Fórmula molecular |
C22H22ClNO7 |
Peso molecular |
447.9 g/mol |
Nombre IUPAC |
(1R,4aR,12aS)-3-acetyl-1-amino-4,4a,6,7-tetrahydroxy-8,11-dimethyl-12,12a-dihydro-1H-tetracene-2,5-dione;hydrochloride |
InChI |
InChI=1S/C22H21NO7.ClH/c1-7-4-5-10-8(2)11-6-12-16(23)19(27)13(9(3)24)20(28)22(12,30)21(29)15(11)18(26)14(10)17(7)25;/h4-5,12,16,25-26,28,30H,6,23H2,1-3H3;1H/t12-,16+,22+;/m0./s1 |
Clave InChI |
PPJJEMJYGGEVPV-JKPGXYSKSA-N |
SMILES isomérico |
CC1=C(C2=C(C3=C(C[C@H]4[C@H](C(=O)C(=C([C@]4(C3=O)O)O)C(=O)C)N)C(=C2C=C1)C)O)O.Cl |
SMILES canónico |
CC1=C(C2=C(C3=C(CC4C(C(=O)C(=C(C4(C3=O)O)O)C(=O)C)N)C(=C2C=C1)C)O)O.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![1-[(1R,5S)-3-[(E)-3-phenylprop-2-enyl]-3,8-diazabicyclo[3.2.1]octan-8-yl]propan-1-one](/img/structure/B10859160.png)



![Doxycycline fosfatex [who-DD]](/img/structure/B10859188.png)







